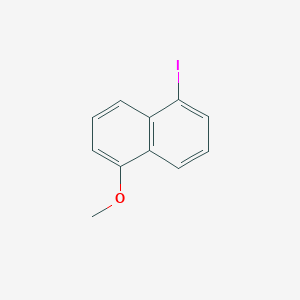
1-Iodo-5-methoxynaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Iodo-5-methoxynaphthalene is a useful research compound. Its molecular formula is C11H9IO and its molecular weight is 284.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for synthesizing 1-Iodo-5-methoxynaphthalene with high purity?
- Methodological Answer : Utilize regioselective iodination of 5-methoxynaphthalene via electrophilic substitution or transition metal-catalyzed cross-coupling reactions (e.g., Ullmann or Suzuki-Miyaura). Optimize reaction conditions (solvent, temperature, catalyst loading) to minimize byproducts. Purification can involve column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization. Confirm purity using HPLC (>95%) and structural integrity via 1H/13C NMR and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identify functional groups (C-I stretch at ~500 cm−1, C-O-C stretch at ~1250 cm−1) .
- Mass Spectrometry (EI-MS) : Detect molecular ion peaks (e.g., m/z 284 for [M+]) and fragmentation patterns to confirm iodinated structure .
- NMR : Use 1H NMR to verify methoxy group integration (δ ~3.9 ppm) and aromatic proton splitting patterns. 13C NMR confirms iodine’s deshielding effect on adjacent carbons .
Q. How should researchers design acute toxicity studies for this compound in animal models?
- Methodological Answer : Follow systematic review protocols outlined in toxicological profiles (e.g., ATSDR guidelines):
- Dose Selection : Use a range of concentrations (LD50 determination) with control groups.
- Endpoints : Monitor hematological, hepatic, and respiratory parameters.
- Risk of Bias Mitigation : Randomize dose administration, blind researchers to treatment groups, and ensure complete outcome reporting to align with Table C-7 criteria .
Advanced Research Questions
Q. How can conflicting data on this compound’s carcinogenic potential be resolved across studies?
- Methodological Answer : Apply evidence integration frameworks (e.g., ATSDR’s Step 8):
- Data Harmonization : Reconcile differences in exposure durations, species-specific responses, and metabolic pathways.
- Confidence Rating : Classify studies by initial confidence levels (High/Moderate/Low) based on risk of bias assessments (Table C-6/C-7). Prioritize high-confidence studies with robust randomization and blinding .
Q. What in vitro/in vivo models are optimal for studying metabolic pathways of this compound?
- Methodological Answer :
- In Vitro : Use hepatic microsomes (human/rat) to identify phase I metabolites (e.g., demethylation, iodine displacement). Monitor CYP450 isoform activity via inhibition assays.
- In Vivo : Administer 14C-labeled compound to track distribution in urine/feces. Apply LC-MS/MS for metabolite profiling.
- Cross-Species Comparison : Compare metabolic rates between rodents and human cell lines to extrapolate toxicity risks .
Q. How can environmental persistence and degradation products of this compound be predicted?
- Methodological Answer :
- Computational Modeling : Use QSAR (Quantitative Structure-Activity Relationship) to estimate biodegradation half-lives and partition coefficients (log Kow).
- Experimental Validation : Conduct photolysis studies (UV-Vis irradiation) and analyze degradation products via GC-MS. Assess soil/water partitioning using OECD Guideline 106 .
Propiedades
Número CAS |
61735-51-1 |
|---|---|
Fórmula molecular |
C11H9IO |
Peso molecular |
284.09 g/mol |
Nombre IUPAC |
1-iodo-5-methoxynaphthalene |
InChI |
InChI=1S/C11H9IO/c1-13-11-7-3-4-8-9(11)5-2-6-10(8)12/h2-7H,1H3 |
Clave InChI |
GAZQMUKEDAIOMN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1C=CC=C2I |
SMILES canónico |
COC1=CC=CC2=C1C=CC=C2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















